molecular formula C22H20N2O4 B2818602 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acrylamide CAS No. 1207061-95-7

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acrylamide

Cat. No.: B2818602
CAS No.: 1207061-95-7
M. Wt: 376.412
InChI Key: IMATZOSNZACUTO-KRXBUXKQSA-N
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Description

(E)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acrylamide is an acrylamide derivative featuring a benzo[1,3]dioxole aromatic system and a cyclopropanecarbonyl-substituted indoline moiety. The benzo[1,3]dioxole group is associated with enhanced electron density and metabolic stability, while the cyclopropanecarbonyl-indoline substituent may influence receptor binding and pharmacokinetics.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4/c25-21(8-2-14-1-7-19-20(11-14)28-13-27-19)23-17-6-5-15-9-10-24(18(15)12-17)22(26)16-3-4-16/h1-2,5-8,11-12,16H,3-4,9-10,13H2,(H,23,25)/b8-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMATZOSNZACUTO-KRXBUXKQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C=CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)/C=C/C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acrylamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and modulation of various biological pathways. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula: C₁₅H₁₇NO₃
  • Molecular Weight: 259.30 g/mol
  • IUPAC Name: this compound

The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and an indoline derivative, which may contribute to its diverse biological activities.

Research indicates that compounds with similar structures exhibit various mechanisms of action, including:

  • Inhibition of Protein Interactions: Compounds like this one can inhibit protein-protein interactions crucial for cancer cell proliferation.
  • Modulation of Signaling Pathways: It may influence pathways such as the PD-1/PD-L1 axis, which is significant in immune evasion by tumors.
  • Antioxidant Activity: The presence of dioxole rings may confer antioxidant properties, potentially protecting cells from oxidative stress.

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar compounds. For instance, derivatives with benzo[d][1,3]dioxole structures have shown promising results in inhibiting tumor growth in vitro and in vivo.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Antitumor ActivityInhibits cancer cell proliferation
ImmunomodulationModulates PD-1/PD-L1 interactions
Antioxidant EffectsReduces oxidative stress in cells

Study 1: PD-L1 Inhibition

A recent study evaluated a series of compounds structurally related to this compound for their ability to inhibit PD-L1. One compound demonstrated an IC₅₀ value of 1.8 nM, significantly more potent than existing treatments. This suggests that modifications to the structure can enhance biological activity against cancer through immune modulation .

Study 2: Antioxidant Activity

Another investigation focused on the antioxidant properties of dioxole-containing compounds. The study found that these compounds could scavenge free radicals effectively, indicating potential protective effects against cellular damage caused by oxidative stress .

Comparison with Similar Compounds

Structural Comparison

The target compound’s structure is compared to five acrylamide derivatives (Table 1), focusing on substituent variations at the acrylamide nitrogen and aryl groups.

Table 1: Structural Comparison of Acrylamide Derivatives

Compound Name R Group (Acrylamide Nitrogen) Aryl Group Reference
Target Compound 1-(Cyclopropanecarbonyl)indolin-6-yl Benzo[d][1,3]dioxol-5-yl -
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(4-hydroxyphenethyl)acrylamide 4-Hydroxyphenethyl Benzo[d][1,3]dioxol-5-yl
(E)-N-(2-(1H-Indazol-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide (6t) 2-(1H-Indazol-3-yl)ethyl 3,4,5-Trimethoxyphenyl
(E)-3-(3,5-Dimethoxyphenyl)-N-(2-(2-methyl-1H-indol-1-yl)ethyl)acrylamide (5b) 2-(2-Methyl-1H-indol-1-yl)ethyl 3,5-Dimethoxyphenyl
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(3-phenylpropyl)acrylamide (15) 3-Phenylpropyl Benzo[d][1,3]dioxol-5-yl
(E)-3-(1-Methyl-1H-benzo[d]imidazol-2-yl)-N-(5-methylisoxazol-3-yl)acrylamide (6) 5-Methylisoxazol-3-yl 1-Methyl-1H-benzo[d]imidazol-2-yl

Key Observations :

  • The benzo[1,3]dioxole group is conserved in the target compound and two analogs (), suggesting shared electronic properties.
  • Trimethoxy () and dimethoxy () aryl groups in analogs may improve lipophilicity but reduce polar surface area compared to benzo[1,3]dioxole.

Physicochemical Properties

Table 2: Physicochemical Properties

Compound Name Molecular Weight (g/mol) Purity (%) Key Spectral Data (1H NMR δ, ppm) Reference
Target Compound ~420.44* - Not provided -
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(4-hydroxyphenethyl)acrylamide ~325.34 Not provided Not provided
6t ~407.44 >97 (LCMS) δ 7.51 (d, J=7.6 Hz), 7.49 (d, J=15.6 Hz)
5b ~380.43 Not provided δ 7.51 (d, J=7.6 Hz), 6.56 (d, J=2 Hz)
15 330.15 Not provided δ 7.30–6.80 (m, aromatic H)
6 () 282 Not provided δ 2.30 (s, CH3), 6.00 (s, isoxazole-H)

*Calculated for target compound: Benzo[1,3]dioxole (150.12) + acrylamide (71.08) + cyclopropanecarbonyl-indoline (216.24) – H2O (18) = ~420.44 g/mol.

Key Observations :

  • The target compound’s higher molecular weight (~420 g/mol) may reduce oral bioavailability compared to smaller analogs like compound 15 (330 g/mol) .
  • Analogs with trimethoxyphenyl groups (e.g., 6t) exhibit distinct NMR shifts (δ 7.51 ppm for acrylamide protons), suggesting stronger deshielding due to electron-withdrawing methoxy groups .

Pharmacological Activities

Table 3: Pharmacological Activities

Compound Name Biological Activity Key Findings Reference
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(4-hydroxyphenethyl)acrylamide Anti-obesity Suppresses adipocyte differentiation, FAS expression, PPAR-γ; reduces weight gain and triglycerides without hepatotoxicity
6t Potential EP2 antagonism High purity (>97%) and structural characterization; activity inferred from study title
15 Chemopreventive (inferred) Synthesized for chemoprevention; no explicit activity data

Key Observations :

  • The 4-hydroxyphenethyl analog () demonstrates robust anti-obesity effects, likely mediated through PPAR-γ inhibition. The target compound’s cyclopropanecarbonyl-indoline group may modulate similar pathways with improved metabolic stability.
  • No cytotoxicity was reported for the anti-obesity analog (), whereas other compounds lack toxicity data.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acrylamide?

  • Methodological Answer : The compound can be synthesized via base-catalyzed aldol condensation between a benzo[d][1,3]dioxole-5-carbaldehyde derivative and a ketone/amide-containing indoline precursor. For example, similar acrylamides are prepared by reacting substituted benzaldehydes with activated carbonyl partners (e.g., cyclopropanecarbonyl chloride) under basic conditions (KOH/EtOH), followed by HCl quenching and purification via column chromatography . Key steps include:

  • Step 1 : Activation of the indoline nitrogen with cyclopropanecarbonyl chloride.
  • Step 2 : Aldol condensation between the benzo[d][1,3]dioxole aldehyde and the acrylamide intermediate.
  • Step 3 : Purification using silica gel chromatography (hexane/EtOAC gradients).

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : To verify regiochemistry and confirm the (E)-configuration of the acrylamide double bond (e.g., coupling constants ~15–16 Hz for trans-alkene protons) .
  • ESI-MS : For molecular weight confirmation (e.g., m/z ~414.465 [M+H]+ as seen in analogous compounds) .
  • HPLC : To assess purity (>95% by UV detection at 254 nm).
  • IR Spectroscopy : To identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acrylamide) .

Q. What preliminary assays are recommended for evaluating biological activity?

  • Methodological Answer : Initial screening should focus on target-specific assays:

  • Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays to test inhibition of kinases (e.g., JAK2 or EGFR), given structural similarities to kinase-targeting acrylamides .
  • Antimicrobial Activity : Perform MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacterial strains .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to establish safety margins .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodological Answer :

  • Catalyst Screening : Test alternative bases (e.g., DBU or NaHMDS) to improve aldol condensation efficiency .
  • Solvent Optimization : Replace EtOH with DMF or THF to enhance solubility of intermediates .
  • Temperature Control : Use microwave-assisted synthesis to reduce reaction time (e.g., 80°C for 30 min vs. 24 h reflux) .
  • Example Data : A 72% yield was reported for a structurally related acrylamide using microwave conditions .

Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?

  • Methodological Answer :

  • Substituent Variation : Modify the benzo[d][1,3]dioxol-5-yl group (e.g., replace with pyridine or thiophene) and test bioactivity .
  • Scaffold Hopping : Replace the cyclopropanecarbonyl group with other acyl moieties (e.g., tert-butyl or morpholine) to assess steric/electronic effects .
  • Data Analysis : Use IC50 values from kinase assays to generate heatmaps or 3D-QSAR models for trend identification .

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :

  • Orthogonal Assays : Validate kinase inhibition using both fluorescence-based and radiometric (32P-ATP) assays to rule out assay-specific artifacts .
  • Purity Reassessment : Confirm compound integrity via LC-MS and NMR, as impurities (e.g., hydrolyzed byproducts) may skew results .
  • Dose-Response Curves : Test activity across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects .

Q. What computational strategies predict binding modes and off-target interactions?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., PDB: 4U5J for JAK2) .
  • MD Simulations : Run 100-ns simulations to assess binding stability and identify key residues (e.g., Lys882 in EGFR) .
  • Off-Target Profiling : Utilize SwissTargetPrediction or SEA servers to predict interactions with GPCRs or ion channels .

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